molecular formula C15H20N4 B15216040 N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine CAS No. 189944-09-0

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B15216040
CAS No.: 189944-09-0
M. Wt: 256.35 g/mol
InChI Key: CKSWBNRLTIHXLV-UHFFFAOYSA-N
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Description

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine is a pyrimidine-based compound characterized by:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Substituents: Diethylamine at position 4 (N,N-diethyl group). Methyl groups at positions 2 and 6. Pyridin-4-yl moiety at position 5. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological and catalytic applications.

Properties

CAS No.

189944-09-0

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

N,N-diethyl-2,6-dimethyl-5-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C15H20N4/c1-5-19(6-2)15-14(11(3)17-12(4)18-15)13-7-9-16-10-8-13/h7-10H,5-6H2,1-4H3

InChI Key

CKSWBNRLTIHXLV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1C2=CC=NC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine typically involves multi-step synthetic routes. One common method includes the condensation of 2,6-dimethyl-4-chloropyrimidine with 4-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrimidine or pyridine compounds .

Scientific Research Applications

N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Pyrimidine Derivatives

A comparative analysis of key pyrimidine derivatives is summarized below:

Compound Core Structure Substituents Key Properties Reference
N,N-Diethyl-2,6-dimethyl-5-(pyridin-4-yl)pyrimidin-4-amine Pyrimidine - 2,6-dimethyl
- 5-(pyridin-4-yl)
- N,N-diethyl at position 4
Hypothesized kinase inhibition due to pyridine moiety; moderate lipophilicity N/A
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Pyrimidine - 6-methyl
- 2-phenyl
- 5-(aminomethyl-4-methoxyphenyl)
- 4-(2-fluorophenyl)
Antibacterial/antifungal activity; intramolecular H-bonding stabilizes conformation
2,6-Dimethyl-5-(phenylselanyl)pyrimidin-4-amine (Cu(II) complex) Pyrimidine - 2,6-dimethyl
- 5-(phenylselanyl)
DNA interaction via intercalation and electrostatic binding; redox-active Cu(II)
7-Methyl-5-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (9j) Pyrrolo[2,3-d]pyrimidine - 7-methyl
- 5-(pyridin-4-yl)
Fused pyrrole ring enhances π-stacking; moderate synthetic yield (~unreported)
BAY-320 (Pyrazole-pyrimidine hybrid) Pyrazole-pyrimidine hybrid - 5-methoxy-N-(pyridin-4-yl)
- Cyclopropyl and ethoxy-difluorobenzyl groups
Bub1 kinase inhibition; IC₅₀ in low nanomolar range
DNA/RNA Interaction
  • Target Compound: No direct data, but the pyridin-4-yl group may enable π-π stacking with nucleic acids, similar to 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives .
  • 2,6-Dimethyl-5-(phenylselanyl)pyrimidin-4-amine : Copper complexes bind DNA via partial intercalation and electrostatic interactions, with redox activity critical for cleavage .
Kinase Inhibition
  • BAY-320/BAY-524 : Pyridin-4-yl groups in these compounds facilitate hydrogen bonding with kinase ATP-binding pockets, achieving potent Bub1 inhibition . The target compound’s pyridin-4-yl group may similarly target kinases.
Antimicrobial Activity
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Exhibits antibacterial and antifungal activity attributed to its substituted aminomethyl groups . The target compound lacks polar aminomethyl substituents, which may reduce such activity.

Crystallographic and Conformational Insights

  • N-(2-Fluorophenyl)pyrimidine Derivative : Intramolecular N–H⋯N hydrogen bonding stabilizes a six-membered ring, with dihedral angles (~12–86°) indicating moderate planarity between substituents and the pyrimidine core . The target compound’s bulkier diethyl group may increase steric hindrance, reducing planarity.
  • Cu(II) Complex : Planar geometry around copper enhances DNA intercalation, a feature absent in the target compound .

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